Fmoc-L-DHT(Boc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

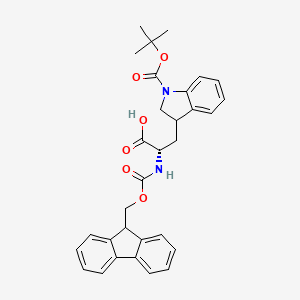

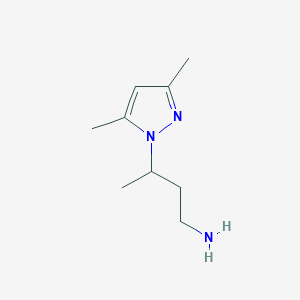

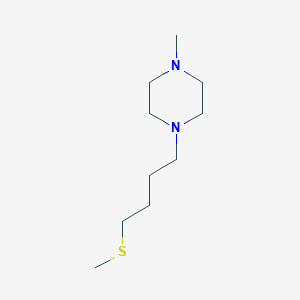

Fmoc-L-DHT(Boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-in-t-butoxycarbonyl-L-dihydrotryptophan, is a laboratory chemical . It has a molecular weight of 528.61 g/mol .

Molecular Structure Analysis

The molecular formula of Fmoc-L-DHT(Boc)-OH is C31H32N2O6 . The InChI code for this compound is 1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 .Physical And Chemical Properties Analysis

Fmoc-L-DHT(Boc)-OH is a white to yellow solid . It has a predicted density of 1.272±0.06 g/cm3 and a predicted boiling point of 703.1±53.0 °C .科学的研究の応用

Peptide Synthesis and Self-Assembly

Research in peptide synthesis and self-assembly has made significant strides, leveraging the properties of Fmoc-L-DHT(Boc)-OH. Gupta et al. (2020) in "Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos" highlight the role of peptides, including those with Fmoc and Boc groups, in biologics delivery and tissue engineering. They emphasize the advantages of these peptides in forming stable self-assemblies, crucial for drug/gene carriers and tissue-engineering systems (Gupta et al., 2020).

Biomimetic Synthesis

In the context of biomimetic synthesis, Zhou and van der Donk (2002) demonstrated the use of Fmoc-protected amino acids in synthesizing methyllanthionine, a component of lantibiotics. Their work, "Biomimetic stereoselective formation of methyllanthionine," showcases the potential of Fmoc groups in synthesizing complex biomolecules (Zhou & van der Donk, 2002).

Polypeptide Synthesis

In polypeptide synthesis, Yi-nan and Key (2013) in "Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH" focus on simplifying polypeptide synthesis using Fmoc-L-Lys(Boc)-OH. Their study underlines the importance of such chemical structures in improving the synthesis process for peptides (Yi-nan & Key, 2013).

Analytical Techniques in Peptide Synthesis

The role of Fmoc in the analytical techniques of peptide synthesis was explored by Larsen et al. (1993) in their study, "The Merrifield peptide synthesis studied by near-infrared Fourier-transform Raman spectroscopy." They examined how Fmoc groups influence peptide synthesis, offering insights into the molecular structures and processes involved (Larsen et al., 1993).

Hydrogelation and Self-Assembly

Cheng et al. (2010) investigated "Hydrogelation and self-assembly of Fmoc-tripeptides." They found significant differences in self-assembly properties of peptides containing Fmoc and Boc groups, highlighting their utility in designing hydrogels with specific mechanical and structural properties (Cheng et al., 2010).

Solid-Phase Peptide Synthesis

Alewood et al. (1997) in "Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries" discuss the advantages of using Fmoc and Boc in solid-phase peptide synthesis, emphasizing their role in improving coupling efficiencies and peptide analysis (Alewood et al., 1997).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFXOFSMECUJGF-SYCQMTRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-DHT(Boc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)

![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)

![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)